(R)-1-Boc-3-fluoropyrrolidine

Medicinal Chemistry Nicotinic Receptor Ligands Physicochemical Property Optimization

(R)-1-Boc-3-fluoropyrrolidine (CAS 876617-25-3, molecular formula C₉H₁₆FNO₂, molecular weight 189.23) is an enantiopure N-Boc protected 3-fluoropyrrolidine chiral building block. The compound features a fluorine atom at the 3-position of the pyrrolidine ring, which reduces nitrogen basicity relative to non-fluorinated analogs, and exists as a defined (R)-enantiomer with the Boc protecting group enabling orthogonal amine deprotection in multi-step synthetic sequences.

Molecular Formula C9H16FNO2
Molecular Weight 189.23 g/mol
CAS No. 876617-25-3
Cat. No. B1439306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-fluoropyrrolidine
CAS876617-25-3
Molecular FormulaC9H16FNO2
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)F
InChIInChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
InChIKeySUECTKVSIDXQQE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-1-Boc-3-fluoropyrrolidine (CAS 876617-25-3) for Chiral Synthesis


(R)-1-Boc-3-fluoropyrrolidine (CAS 876617-25-3, molecular formula C₉H₁₆FNO₂, molecular weight 189.23) is an enantiopure N-Boc protected 3-fluoropyrrolidine chiral building block [1]. The compound features a fluorine atom at the 3-position of the pyrrolidine ring, which reduces nitrogen basicity relative to non-fluorinated analogs, and exists as a defined (R)-enantiomer with the Boc protecting group enabling orthogonal amine deprotection in multi-step synthetic sequences [2].

Why (R)-1-Boc-3-fluoropyrrolidine Cannot Be Replaced by Racemic or Non-fluorinated Pyrrolidines


Generic substitution of (R)-1-Boc-3-fluoropyrrolidine with racemic 1-Boc-3-fluoropyrrolidine or non-fluorinated 1-Boc-pyrrolidine introduces critical failure modes in drug discovery workflows. The (R)-enantiomer exhibits distinct stereochemical and electronic properties that directly impact downstream biological activity [1]. Substituting with the racemic mixture requires additional chiral resolution steps, increasing cost and time, while replacing fluorine with hydrogen alters amine basicity by approximately 1.3 pKa units, modifying target binding affinity and CNS penetration potential [1][2].

Quantitative Differentiation of (R)-1-Boc-3-fluoropyrrolidine Against Closest Analogs


Fluorine Substitution Lowers Pyrrolidine pKa and Enhances α4β2 nAChR Selectivity

3-Fluorination of the pyrrolidine ring reduces amine basicity relative to the non-fluorinated pyrrolidine comparator, improving CNS drug-like properties. Tamborini et al. reported that insertion of a fluorine atom at the 3-position of the pyrrolidine nucleus was explicitly designed to decrease basicity for enhanced α4β2 nicotinic receptor ligand profiles [1].

Medicinal Chemistry Nicotinic Receptor Ligands Physicochemical Property Optimization

(R)-Enantiomer Provides Defined Absolute Configuration for Asymmetric Drug Synthesis

(R)-1-Boc-3-fluoropyrrolidine is supplied as a single enantiomer with defined (R)-configuration at the 3-position . The (S)-enantiomer (CAS 479253-00-4) is separately available but yields opposite stereochemical outcomes in downstream reactions .

Asymmetric Synthesis Chiral Building Blocks Stereoselective Drug Development

Fluoropyrrolidine Scaffold Achieves Sub-Nanomolar Prolyl Oligopeptidase Inhibition

3-Fluoropyrrolidine-containing peptidomimetics demonstrate potent prolyl oligopeptidase (POP) inhibition. Goossens et al. reported that N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine achieved a Ki of 0.8 nM against purified human platelet POP, representing the most potent compound in the tested series [1].

Prolyl Oligopeptidase Inhibitors CNS Drug Discovery Enzyme Inhibition

3-Fluoropyrrolidine Motif Confers DPP-IV Selectivity Over QPP

(S)-3-Fluoropyrrolidine-containing analogs exhibit improved selectivity for dipeptidyl peptidase IV (DPP-IV) over quiescent cell proline dipeptidase (QPP) compared to non-fluorinated counterparts. Caldwell et al. reported that compounds incorporating (S)-3-fluoropyrrolidine showed good selectivity for DPP-IV over QPP and favorable pharmacokinetic properties with oral activity in lean mice [1].

DPP-IV Inhibitors Type 2 Diabetes Selectivity Profiling

Fluorine Substitution Induces Predictable Conformational Bias via Stereoelectronic Effects

Quantum chemical analysis demonstrates that 3-fluoropyrrolidine adopts distinct ring puckering conformations compared to non-fluorinated pyrrolidine due to stereoelectronic effects. Silva et al. reported that the generalized anomeric effect (nN→σ*CF electron delocalization) in 3-fluoropyrrolidines imparts strong conformational bias [1].

Conformational Analysis Fluorine Chemistry Peptidomimetic Design

Recommended Applications for (R)-1-Boc-3-fluoropyrrolidine Based on Quantitative Evidence


CNS Drug Discovery Requiring α4β2 Nicotinic Receptor Ligands

The reduced amine basicity conferred by 3-fluorine substitution, as demonstrated by Tamborini et al. in their α4β2 nicotinic ligand optimization program, makes (R)-1-Boc-3-fluoropyrrolidine an appropriate chiral building block for CNS-targeted drug candidates . The Boc protection allows for controlled deprotection and subsequent functionalization at the pyrrolidine nitrogen.

Synthesis of Enantiopure DPP-IV Inhibitors for Metabolic Disease Programs

Based on the class-level evidence from Caldwell et al. demonstrating that (S)-3-fluoropyrrolidine-containing analogs achieve selectivity for DPP-IV over QPP, the (R)-1-Boc-3-fluoropyrrolidine building block provides the opposite enantiomeric series for exploring structure-selectivity relationships in protease inhibitor development .

Prolyl Oligopeptidase Inhibitor Development for Neurological Disorders

The sub-nanomolar Ki (0.8 nM) achieved by N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine against human prolyl oligopeptidase validates this fluoropyrrolidine scaffold for developing high-affinity POP inhibitors . (R)-1-Boc-3-fluoropyrrolidine provides the protected chiral core for constructing similar peptidomimetic inhibitor series.

Asymmetric Synthesis of Pharmaceuticals Requiring Defined 3-Fluoropyrrolidine Stereochemistry

The defined (R)-configuration and commercial availability as a single enantiomer make (R)-1-Boc-3-fluoropyrrolidine suitable for synthesizing drug candidates where stereochemistry at the fluorinated carbon dictates biological activity . The Boc protecting group enables orthogonal deprotection under acidic conditions without affecting the C-F bond.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Boc-3-fluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.